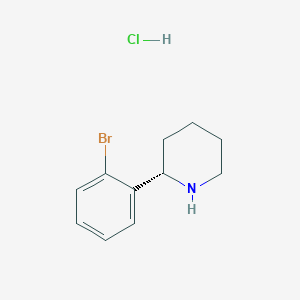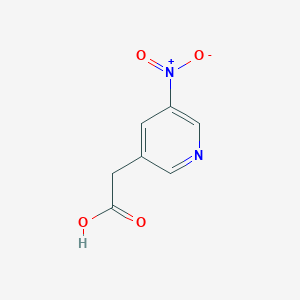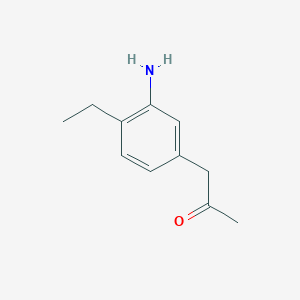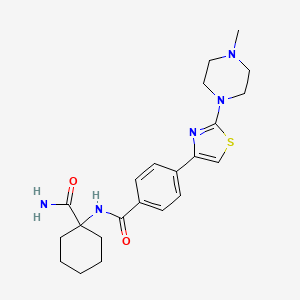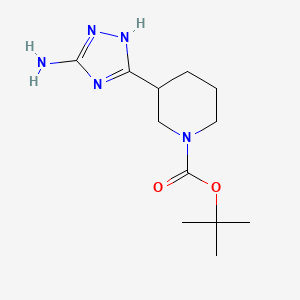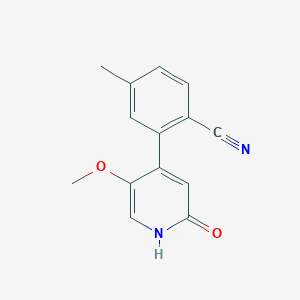
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with hydroxy and methoxy groups, and a benzonitrile moiety with a methyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, which is then coupled with the benzonitrile moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine ketone, while reduction can produce a pyridine amine .
Scientific Research Applications
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxypyridine: Shares the pyridine ring with hydroxy and methoxy groups.
4-Methylbenzonitrile: Contains the benzonitrile moiety with a methyl group.
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-chlorobenzonitrile: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(5-methoxy-2-oxo-1H-pyridin-4-yl)-4-methylbenzonitrile |
InChI |
InChI=1S/C14H12N2O2/c1-9-3-4-10(7-15)11(5-9)12-6-14(17)16-8-13(12)18-2/h3-6,8H,1-2H3,(H,16,17) |
InChI Key |
FZJSXODKDDHYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C2=CC(=O)NC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




